

# Application Notes and Protocols: Perfluoroperhydrophenanthrene (PFPHP) in Vitreoretinal Surgery

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## Compound of Interest

Compound Name: *Perfluoroperhydrophenanthrene*

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## Introduction

**Perfluoroperhydrophenanthrene** (PFPHP), a perfluorocarbon liquid (PFCL), serves as a vital tool in vitreoretinal surgery. Its unique physicochemical properties, including high specific gravity, low viscosity, and optical clarity, make it an effective intraoperative instrument for the management of complex retinal detachments. Marketed under the trade name Vitreon, PFPHP is utilized to stabilize the retina, flatten detached retinal tissue, and facilitate surgical maneuvers. These application notes provide a comprehensive overview of PFPHP's use in vitreoretinal surgery, including its clinical applications, relevant protocols, and safety profile.

## Physicochemical Properties of Perfluoroperhydrophenanthrene

A thorough understanding of the physicochemical properties of PFPHP is essential for its safe and effective use in vitreoretinal surgery.

Property	Value
Molecular Formula	C14F24
Molecular Weight	624.11 g/mol
Appearance	Clear, colorless liquid
Density	2.03 g/mL
Boiling Point	215 °C
Melting Point	-31 °C
Refractive Index	1.3348
Viscosity	28.4 mPa·s
Surface Tension	19 mN/m
Solubility	Immiscible with water and silicone oil

## Clinical Applications and Efficacy

PFPHP is employed as an intraoperative tool in a variety of complex vitreoretinal surgical cases. Its primary function is to act as a temporary retinal tamponade, allowing for the manipulation and reattachment of the retina.

### Key Indications:

- Giant Retinal Tears (GRTs): PFPHP helps to unfold and stabilize the inverted retinal flap, which is characteristic of GRTs.
- Proliferative Vitreoretinopathy (PVR): In cases of PVR, PFPHP is used to flatten the retina after the removal of tractional membranes.[\[1\]](#)
- Tractional and Rhegmatogenous Retinal Detachments in Diabetic Retinopathy: PFPHP aids in the surgical management of complex retinal detachments secondary to severe proliferative diabetic retinopathy.

- Dislocated Crystalline or Intraocular Lenses: The high density of PF PHP facilitates the flotation and removal of dislocated lenses from the posterior segment of the eye.

## Summary of Clinical Outcomes:

The efficacy of PF PHP has been evaluated in several multicenter studies. The following tables summarize key quantitative data from these clinical trials.

Table 1: Retinal Reattachment and Visual Acuity Outcomes with PF PHP (Vitreon)

Study Indication	Number of Eyes	Intraoperative Reattachment Rate	Final Retinal Reattachment Rate	Improved or Stable Visual Acuity
Retinal Detachment with PVR (Grade C2-D3)[1]	140	98%	84%	92%

Table 2: Comparison of PF PHP (Vitreon) and Perfluoro-n-octane (PFO) in Retinal Detachment with PVR (Grade C or more)[2]

Outcome Measure (at 6 months)	PF PHP (Vitreon) Group (n=46)	PFO Group (n=55)	p-value
Retinal Attachment Rate	71.7%	78.3%	0.81
Improved or Stable Visual Acuity	80%	74.5%	0.75
Retained Perfluorocarbon	8.4%	4%	< 0.05

Table 3: Intraoperative Complications Associated with PF PHP (Vitreon) in Vitreoretinal Procedures[3]

Complication	Incidence (out of 1867 procedures)
Subretinal PFPHP	1.3%
Retinal Slippage	1.1%
Residual PFPHP	3.6%

## Experimental Protocols

While detailed preclinical experimental protocols for PFPHP are not extensively published, the following are generalized protocols for biocompatibility and toxicity testing of perfluorocarbon liquids based on established methodologies for similar medical devices.

## Biocompatibility and Toxicity Testing Protocol (General)

### 1. Cytotoxicity Assay (ISO 10993-5):

- Cell Line: L929 mouse fibroblast cells are commonly used.
- Method: An extract of the PFPHP is prepared by incubating the test material in a cell culture medium. The extract is then applied to a monolayer of L929 cells.
- Endpoint: Cell viability is assessed qualitatively (morphological changes) and quantitatively (e.g., MTT assay) after a specified incubation period. Results are compared to positive and negative controls.

### 2. Sensitization Assay (ISO 10993-10):

- Animal Model: Guinea pigs are typically used.
- Method: The potential of PFPHP to cause a delayed-type hypersensitivity reaction is evaluated. This involves an induction phase where the animal is exposed to the test material, followed by a challenge phase.
- Endpoint: The skin reaction at the challenge site is scored for erythema and edema.

### 3. Irritation Assay (ISO 10993-23):

- Animal Model: Rabbits are commonly used for ocular irritation studies.
- Method: A small volume of PFPHP is instilled into the conjunctival sac of one eye. The contralateral eye serves as a control.
- Endpoint: The eyes are examined for signs of irritation, such as redness, swelling, and discharge, at specified time points.

#### 4. In Vivo Ocular Tolerance Study:

- Animal Model: Rabbits or pigs.
- Method: PFPHP is injected into the vitreous cavity. The animals are monitored for a set period.
- Endpoints: Clinical examination, electroretinography (ERG), and histopathology of the retina are performed to assess for any signs of toxicity.

## Surgical Protocol for PFPHP Application in Vitreoretinal Surgery

The following is a generalized protocol for the intraoperative use of PFPHP. The specific steps may vary depending on the surgical case and surgeon's preference.

#### 1. Preoperative Preparation:

- Ensure the patient has provided informed consent.
- Prepare the sterile surgical field and instrumentation.
- Verify the integrity of the PFPHP packaging and its sterility.

#### 2. Vitrectomy:

- Perform a standard three-port pars plana vitrectomy.
- Remove the vitreous gel and any epiretinal membranes.

**3. Injection of PFPHP:**

- Slowly inject the PFPHP over the optic nerve head using a syringe and a cannula.
- The PFPHP bubble will gradually expand, displacing subretinal fluid anteriorly and flattening the retina.

**4. Surgical Maneuvers under PFPHP:**

- With the retina stabilized, perform necessary procedures such as membrane peeling, retinectomy, or laser photocoagulation.

**5. Removal of PFPHP:**

- At the conclusion of the surgical maneuvers, carefully remove the PFPHP from the vitreous cavity.
- This is typically achieved through a fluid-air exchange, where air is injected while the PFPHP is aspirated.

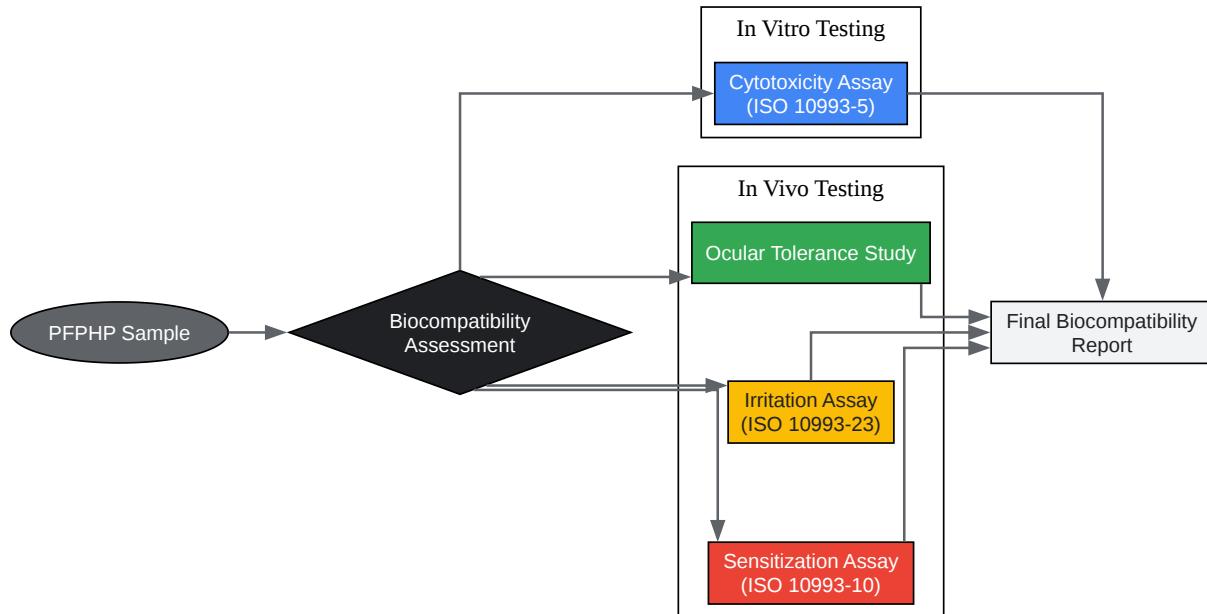
**6. Final Tamponade:**

- Replace the air with a long-acting tamponade agent, such as silicone oil or a gas (SF6 or C3F8), to maintain retinal attachment postoperatively.

**7. Postoperative Care:**

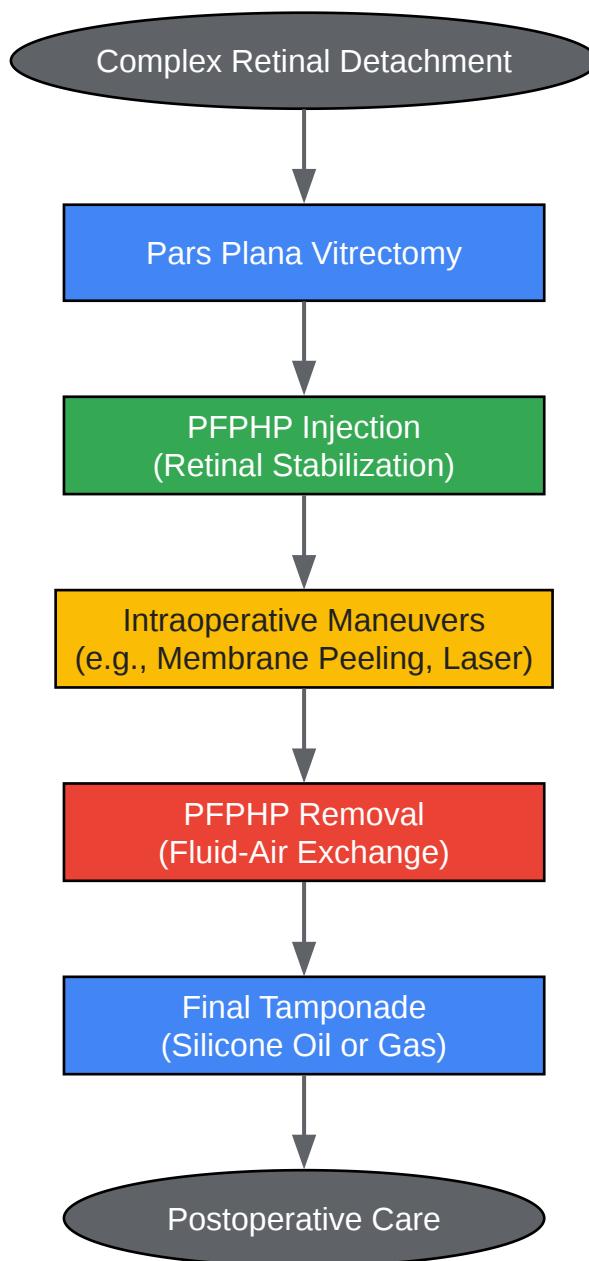
- Prescribe appropriate postoperative medications, including antibiotics and corticosteroids.
- Monitor the patient for complications such as increased intraocular pressure and inflammation.

## Visualizations



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Caption: Biocompatibility Testing Workflow for PFPHP.



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Caption: Surgical Workflow for PFPHP Application.

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